Lipophilicity Profile vs. Structural Analogs
The computed partition coefficient (XLogP3) of 2-(5-methylthiophen-2-yl)propanenitrile is 2.3, compared to 1.9 for the non-methylated 2-(thiophen-2-yl)propanenitrile and 2.6 for the gem-dimethyl 2-methyl-2-(5-methylthiophen-2-yl)propanenitrile [1]. The 5-methyl substituent thus provides a +0.4 log unit increase in lipophilicity relative to the des-methyl baseline, while avoiding the larger +0.7 log unit shift of the dimethyl variant. The 3-substituted regioisomer, 3-(5-methylthiophen-2-yl)propanenitrile, has an XLogP3 of 2.0, indicating that the nitrile position also contributes to lipophilicity differences [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (MW 151.23 g/mol) |
| Comparator Or Baseline | 2-(Thiophen-2-yl)propanenitrile: XLogP3 = 1.9 (MW 137.20 g/mol); 2-Methyl-2-(5-methylthiophen-2-yl)propanenitrile: XLogP3 = 2.6 (MW 165.26 g/mol); 3-(5-Methylthiophen-2-yl)propanenitrile: XLogP3 = 2.0 (MW 151.23 g/mol) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. non-methylated analog; ΔXLogP3 = −0.3 vs. gem-dimethyl analog; ΔXLogP3 = +0.3 vs. 3-substituted regioisomer |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025 release); all values derived from the same computational method enabling direct comparison |
Why This Matters
For medicinal chemistry programs, a 0.3–0.4 log unit difference in XLogP3 can measurably shift predicted membrane permeability and oral absorption according to Lipinski's Rule of Five framework, making the target compound the preferred choice when moderate lipophilicity is required without the steric penalty of gem-dimethyl substitution.
- [1] PubChem Compound Summary for CID 61335879 (target), CID 10942499 (non-methylated analog), and CID 165858389 (gem-dimethyl analog). XLogP3 values retrieved April 2026. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 67437836, 3-(5-Methylthiophen-2-yl)propanenitrile: XLogP3 = 2.0. National Center for Biotechnology Information (2025). View Source
